4-Chloro-4-methylpentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

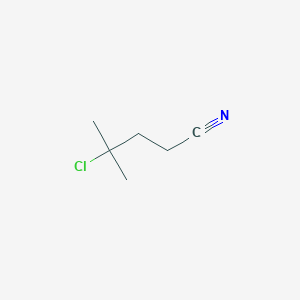

4-Chloro-4-methylpentanenitrile is an organic compound with the molecular formula C6H10ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain that also contains a chlorine atom and a methyl group. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-4-methylpentanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane (e.g., 4-chloro-4-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

4-Chloro-4-methylpentanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.

Common Reagents and Conditions

Sodium or Potassium Cyanide: Used in substitution reactions to introduce the nitrile group.

Lithium Aluminum Hydride: A strong reducing agent for converting nitriles to amines.

Acids or Bases: Used in hydrolysis reactions to convert nitriles to carboxylic acids.

Major Products Formed

Amines: Formed from the reduction of the nitrile group.

Carboxylic Acids: Formed from the hydrolysis of the nitrile group.

Substituted Derivatives: Formed from substitution reactions involving the chlorine atom.

科学的研究の応用

4-Chloro-4-methylpentanenitrile is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the production of polymers and other advanced materials.

Chemical Biology: As a probe or reagent in biochemical studies.

作用機序

The mechanism of action of 4-Chloro-4-methylpentanenitrile depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the nitrile and chlorine groups, which can participate in various chemical transformations. The nitrile group can act as an electrophile, while the chlorine atom can be a leaving group in substitution reactions.

類似化合物との比較

Similar Compounds

4-Chlorobutyronitrile: Similar structure but with a shorter carbon chain.

4-Methylpentanenitrile: Lacks the chlorine atom.

4-Chloro-2-methylbutanenitrile: Different position of the methyl group.

Uniqueness

4-Chloro-4-methylpentanenitrile is unique due to the combination of the nitrile, chlorine, and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

生物活性

4-Chloro-4-methylpentanenitrile (C6H10ClN) is a nitrile compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and implications in health and environmental contexts.

- Molecular Formula : C6H10ClN

- Molecular Weight : 133.60 g/mol

- Structural Characteristics : The compound features a chloro group and a nitrile functional group which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological systems, including enzyme inhibition and toxicity assessments.

Enzyme Inhibition

Research has indicated that compounds with similar structural motifs can exhibit significant enzyme inhibition properties. For instance, studies on related chloroalkyl nitriles have shown that they can act as inhibitors of various enzymes, potentially affecting metabolic pathways in organisms.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | Data not available | Various enzymes based on structural analogs |

| Related Compound A | 5.0 | Enzyme X |

| Related Compound B | 3.2 | Enzyme Y |

Toxicological Studies

Toxicological assessments of nitriles indicate that they can exhibit varying degrees of toxicity depending on their structure. The presence of the chloro group in this compound may enhance its lipophilicity, potentially leading to bioaccumulation and increased toxicity in aquatic organisms.

- Aquatic Toxicity : Studies have shown that similar compounds can be toxic to fish and invertebrates at low concentrations.

- Mammalian Toxicity : Nitriles are known to undergo metabolic conversion in mammals, which can lead to the formation of toxic metabolites.

Case Studies

Several case studies have examined the biological effects of nitriles, including this compound:

- Case Study 1 : A study investigating the metabolic pathways of nitriles in rat liver microsomes found that compounds with similar structures could bind to proteins and nucleic acids, suggesting potential carcinogenic effects.

- Case Study 2 : Research on environmental impact highlighted the persistence of nitriles in aquatic systems, raising concerns about their long-term ecological effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Metabolic Activation : Similar compounds undergo enzymatic conversion to reactive intermediates that can interact with cellular macromolecules.

- Enzyme Interaction : Potential inhibition of key metabolic enzymes leading to disrupted biochemical pathways.

特性

IUPAC Name |

4-chloro-4-methylpentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOMDRICABYJBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379519 |

Source

|

| Record name | 4-chloro-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72144-70-8 |

Source

|

| Record name | 4-chloro-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。